

A Technical Guide to the Spectroscopic Characterization of 3-Aminomethyl-3-hydroxymethyloxetane

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Compound of Interest

Compound Name:	3-Aminomethyl-3-hydroxymethyloxetane
Cat. No.:	B150849

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-Aminomethyl-3-hydroxymethyloxetane** (CAS No. 45513-32-4), a key building block in contemporary drug discovery and materials science.^{[1][2]} Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound. Detailed, field-proven protocols are presented alongside in-depth interpretations of the resulting spectral data. The guide emphasizes an integrated approach, demonstrating how data from multiple analytical techniques are synthesized to provide an unambiguous confirmation of the molecular structure.

Introduction and Molecular Structure

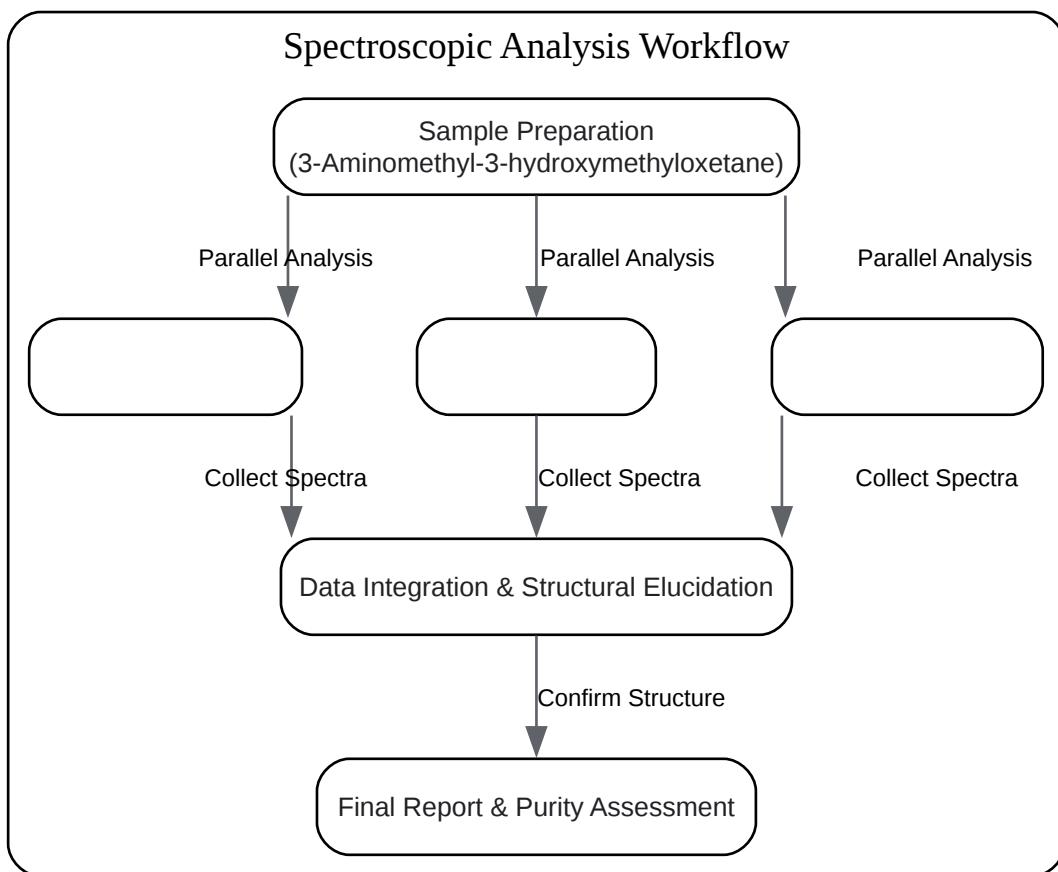
3-Aminomethyl-3-hydroxymethyloxetane is a versatile bifunctional molecule featuring a strained four-membered oxetane ring. Its structure incorporates a primary amine and a primary alcohol, making it a valuable scaffold for introducing conformational constraints and improving physicochemical properties in medicinal chemistry. The molecular formula is $C_5H_{11}NO_2$, with a molecular weight of approximately 117.15 g/mol .^[1]

A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing purity, and understanding its reactivity in subsequent synthetic transformations. The key structural features to be identified are:

- Oxetane Ring: A four-membered ether ring.
- Quaternary Carbon: The central C3 carbon of the oxetane ring, bonded to the aminomethyl and hydroxymethyl groups.
- Hydroxymethyl Group (-CH₂OH): A primary alcohol.
- Aminomethyl Group (-CH₂NH₂): A primary amine.

Integrated Spectroscopic Workflow

The definitive structural confirmation of **3-Aminomethyl-3-hydroxymethyloxetane** relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of analysis.



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Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Aminomethyl-3-hydroxymethyloxetane**, both ^1H and ^{13}C NMR are essential.

^1H NMR Spectroscopy

Causality Behind Experimental Choices: ^1H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. A high-field instrument (e.g., 400-600 MHz) is recommended to resolve the signals of the oxetane ring protons, which can be complex. Deuterated solvents like D_2O or CDCl_3 are used, but D_2O

is often preferred for its ability to exchange with the labile -OH and -NH₂ protons, causing their signals to disappear, which aids in peak assignment.

Experimental Protocol: ¹H NMR

- Sample Preparation: Dissolve 5-10 mg of **3-Aminomethyl-3-hydroxymethyloxetane** in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Data and Interpretation:

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, data from structurally similar oxetanes can be used for prediction.[\[3\]](#)[\[4\]](#)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 4.4 - 4.6	d	4H	-CH ₂ - (Oxetane)	Protons on the oxetane ring are deshielded by the ring strain and the electronegative oxygen atom.
~ 3.6 - 3.8	s	2H	-CH ₂ -OH	Protons adjacent to the hydroxyl group. The signal is a singlet as there are no adjacent protons.
~ 2.8 - 3.0	s	2H	-CH ₂ -NH ₂	Protons adjacent to the amine group.
Variable	br s	3H	-OH, -NH ₂	Labile protons; their chemical shift is concentration and solvent dependent. Will exchange with D ₂ O.

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. A proton-decoupled experiment is standard, resulting in a spectrum of singlets, where each peak corresponds to a different carbon atom.

Experimental Protocol: ¹³C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped for ^{13}C detection.
- Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Processing: Process the data similarly to the ^1H spectrum.

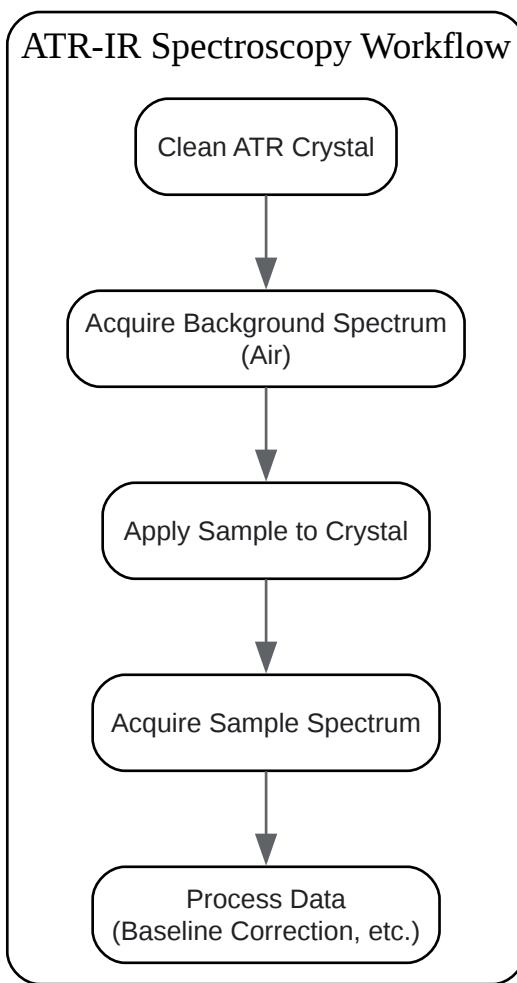
Data and Interpretation:

Based on typical chemical shift ranges for similar functional groups, the following assignments can be predicted.[5][6]

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 75 - 80	-CH ₂ - (Oxetane)	Carbons in the strained oxetane ring adjacent to the oxygen atom.
~ 65 - 70	-CH ₂ -OH	Carbon attached to the electronegative hydroxyl group.
~ 45 - 50	-CH ₂ -NH ₂	Carbon attached to the amine group.
~ 40 - 45	Quaternary C	The central quaternary carbon of the oxetane ring.

Infrared (IR) Spectroscopy

Causality Behind Experimental Choices: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. Attenuated Total Reflectance (ATR) is a common sampling technique for liquids and solids that requires minimal sample preparation.



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Caption: Experimental workflow for ATR-IR spectroscopy.

Experimental Protocol: ATR-IR

- Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
- Background Scan: Perform a background scan with no sample present. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount (a single drop or a few milligrams of solid) of **3-Aminomethyl-3-hydroxymethyloxetane** directly onto the ATR crystal.

- Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.

Data and Interpretation:

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3500 (broad)	O-H stretch, N-H stretch	-OH (alcohol), -NH ₂ (amine)
2850 - 3000	C-H stretch	Aliphatic C-H
~1600	N-H bend (scissoring)	Primary Amine (-NH ₂)
1000 - 1250	C-O stretch	Alcohol, Oxetane Ether
~980	C-O-C stretch (ring)	Oxetane Ring

The most prominent features will be the very broad absorption in the 3200-3500 cm⁻¹ region due to hydrogen bonding of the O-H and N-H groups, and the characteristic C-O stretching bands of the alcohol and the oxetane ether.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
- Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets.

- Mass Analysis: The ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight) and separated based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions to generate the mass spectrum.

Data and Interpretation:

- Molecular Ion: The molecular formula is $C_5H_{11}NO_2$. The exact mass is approximately 117.0790 g/mol .^[1] In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule, $[M+H]^+$, at an m/z of approximately 118.0868. The high-resolution mass measurement can be used to confirm the elemental composition.
- Fragmentation: Although ESI is a soft technique, some fragmentation might occur. Common fragmentation pathways could involve the loss of water (H_2O) or ammonia (NH_3) from the molecular ion.

Conclusion: An Integrated Analysis

The structural confirmation of **3-Aminomethyl-3-hydroxymethyloxetane** is achieved by integrating the data from NMR, IR, and MS.

- MS confirms the molecular weight (117.15 g/mol) and elemental formula ($C_5H_{11}NO_2$).
- IR confirms the presence of the key hydroxyl (-OH) and amine (-NH₂) functional groups through their characteristic broad stretching vibrations, as well as the C-O bonds of the alcohol and oxetane ring.
- ¹³C NMR confirms the presence of five distinct carbon environments, including the unique quaternary carbon of the oxetane.
- ¹H NMR confirms the connectivity of the protons and provides the final piece of the structural puzzle, showing the relative number and arrangement of all hydrogen atoms in the molecule.

Together, these techniques provide a robust and self-validating analytical package, ensuring the identity and purity of **3-Aminomethyl-3-hydroxymethyloxetane** for its application in research and development.

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